molecular formula C17H27N5O2 B5570289 4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

Cat. No. B5570289
M. Wt: 333.4 g/mol
InChI Key: RYZZHQUSZFBXGP-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules featuring both piperazine and morpholine moieties, often involved in the synthesis of pharmacologically active compounds. The synthesis and characterization of such molecules have been the focus of several studies, aiming to explore their potential in medicinal chemistry and material science.

Synthesis Analysis

Recent research has detailed the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties through a one-pot Biginelli synthesis. This method is noted for its efficiency and good yield, showcasing a simple approach to synthesizing complex molecules like the one (Bhat et al., 2018). Additionally, novel synthetic routes to thiopyrano [4,3-d] pyrimidine derivatives have been developed, further illustrating the versatility of approaches to synthesizing molecules with piperazine and morpholine rings (Xu et al., 2014).

Molecular Structure Analysis

Structural analyses of molecules containing morpholine and piperazine units have utilized techniques such as X-ray crystallography to confirm three-dimensional structures. This level of analysis is crucial for understanding the potential interaction mechanisms of these compounds in biological systems (Bhat et al., 2018).

Chemical Reactions and Properties

The reactivity of compounds featuring piperazine and morpholine units can be quite diverse, leading to a wide range of potential chemical transformations. For instance, compounds have been synthesized through multiple steps involving cyclization, chlorination, and substitution reactions, demonstrating the chemical versatility of these molecules (Xu et al., 2014).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are fundamental aspects that influence the application of these compounds. Research into the crystal structures of related compounds provides insights into the arrangement and potential physical interactions of these molecules (Aydinli et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and functional group behavior, are critical for the application of these compounds in synthesis and drug design. Studies have shown that these compounds can undergo a range of chemical reactions, offering diverse pathways for modification and functionalization (Luescher et al., 2014).

Scientific Research Applications

Piperazine and Morpholine in Medicinal Chemistry

Piperazine and morpholine derivatives have been explored extensively for their potential pharmaceutical applications. A review highlighted the broad spectrum of pharmacological activities associated with these compounds, noting their presence in various therapeutic agents including antipsychotics, antidepressants, anticancer, and antiviral drugs. These findings underscore the versatility of piperazine and morpholine scaffolds in drug discovery and development. The review also emphasized ongoing research into synthetic methods for creating new derivatives, indicating a continuous interest in exploiting these scaffolds for medicinal purposes (Al-Ghorbani Mohammed et al., 2015).

Photocatalytic Applications

Research into the photocatalytic degradation of pollutants has revealed the utility of compounds containing morpholine in environmental remediation. Studies focusing on the degradation of aromatic and alicyclic pollutants in water identified morpholine derivatives as effective in breaking down complex organic molecules under specific conditions, hinting at potential environmental applications (P. Pichat, 1997).

Chemokine Receptor Antagonism

Investigations into small molecule antagonists for chemokine receptors have identified piperazine derivatives as candidates for treating allergic diseases like asthma and allergic rhinitis. These studies suggest that modifications to the piperazine scaffold could yield potent inhibitors of the CCR3 receptor, offering new avenues for therapeutic intervention in allergic conditions (Lianne I. Willems & A. IJzerman, 2009).

Antisense Oligonucleotides

Morpholino oligos have emerged as a powerful tool for gene function analysis across various model organisms. These compounds are designed to specifically inhibit gene expression, providing a method for studying gene function in developmental biology and potential therapeutic applications in targeting genetic diseases (J. Heasman, 2002).

Piper EOs in Traditional Medicine

The essential oils (EOs) from Piper species, which contain piperazine derivatives, have demonstrated a wide range of bioactivities, including antimicrobial, antiprotozoal, and cytotoxic effects. This research supports the use of Piper EOs in traditional medicine and highlights the potential for developing new therapeutic agents from these natural sources (J. D. da Silva et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2,2-dimethyl-1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-17(2,3)15(23)21-8-6-20(7-9-21)14-4-5-18-16(19-14)22-10-12-24-13-11-22/h4-5H,6-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZZHQUSZFBXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one

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